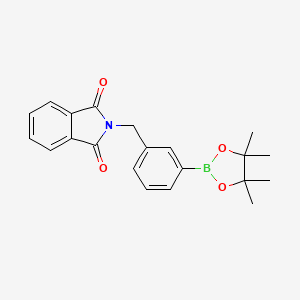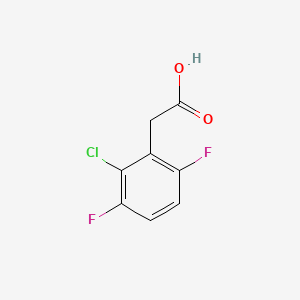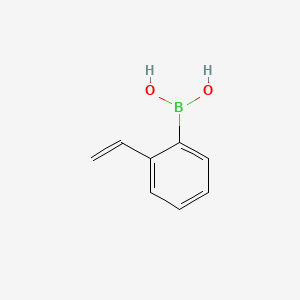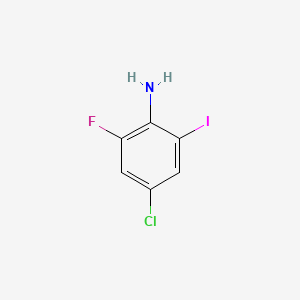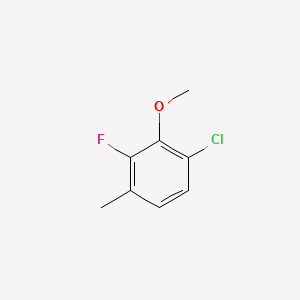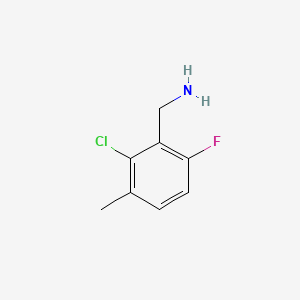![molecular formula C15H12Cl2O3 B1303857 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid CAS No. 86308-89-6](/img/structure/B1303857.png)
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid is a compound that is related to various research studies focusing on the synthesis, molecular structure, and reactivity of similar organic compounds. Although the exact compound is not directly studied in the provided papers, insights can be drawn from closely related compounds and their analyses.
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated acetophenones with aldehydes or other reactive intermediates. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions to form various derivatives demonstrate the reactivity of the β-carboxylic functional group in these types of compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods, including FT-IR and X-ray diffraction studies. The vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which are in agreement with the experimental data . Additionally, the absolute configuration of chiral alpha-aryloxypropanoic acids has been determined using vibrational circular dichroism (VCD) studies, which can provide insights into the stereochemistry of similar compounds .
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups has been explored, revealing some unusual properties. For example, 3-(trichlorogermyl)propanoic acid exhibits different reactivity patterns when reacted with phenylmagnesium bromide in various molar ratios, leading to the formation of different products . This indicates that the propanoic acid moiety can undergo multiple reaction pathways depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic data and molecular parameters. The first hyperpolarizability and infrared intensities of the compounds provide information about their non-linear optical properties . The HOMO and LUMO analysis, as well as the molecular electrostatic potential (MEP) maps, are used to determine charge transfer within the molecules, which is crucial for understanding their reactivity and interactions with other molecules . The separation of stereoisomers by reverse phase high-performance liquid chromatography (HPLC) also highlights the importance of stereochemistry in the physical properties of these compounds .
科学的研究の応用
Sorption to Soil and Minerals
The sorption behavior of 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid, alongside other phenoxy herbicides, has been studied extensively to understand its interaction with soil and minerals. Research indicates that soil organic matter and iron oxides are significant sorbents for these herbicides, with sorption being influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. This understanding is crucial for predicting the environmental fate and mobility of these compounds in agricultural settings (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in the Pesticide Industry
The compound has been identified in high-strength wastewaters from the pesticide industry, indicating the need for effective treatment strategies to prevent environmental contamination. Biological processes and granular activated carbon have been shown to remove a significant portion of such compounds, highlighting the importance of developing and implementing efficient wastewater treatment technologies to mitigate the impact of pesticide production on water resources (Goodwin, Carra, Campo, & Soares, 2018).
Environmental Toxicity and Fate
The environmental fate and toxicity of phenoxy herbicides, including 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid, have been a focus of research due to their widespread use and potential for ecological impact. Studies have documented their presence in various environmental compartments and explored their toxic effects on non-target organisms. These investigations underscore the need for careful management of herbicide use to protect environmental health and prevent harmful effects on ecosystems (Islam et al., 2017).
Mechanisms of Degradation and Biodegradation
The biodegradation of 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid is of interest due to the potential for microbial remediation as a strategy to reduce environmental contamination. Research has explored the role of microorganisms in degrading this compound and identified key degradation metabolites, providing insights into the pathways through which these herbicides can be broken down in the environment. This knowledge is crucial for developing bioremediation strategies to address pesticide contamination (Magnoli et al., 2020).
Safety And Hazards
The safety information for “3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-4,6-7,9H,5,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJUXHTRMKODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377448 |
Source


|
| Record name | 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
CAS RN |
86308-89-6 |
Source


|
| Record name | 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

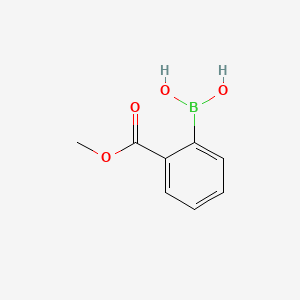

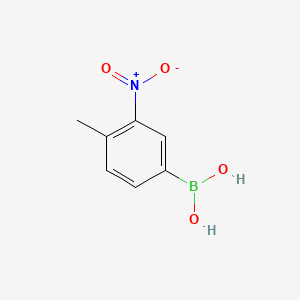
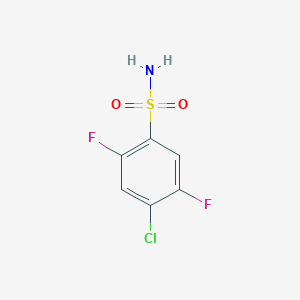
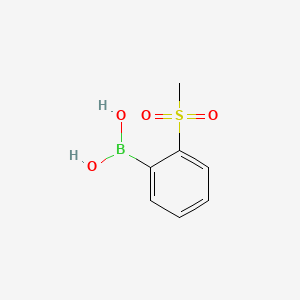
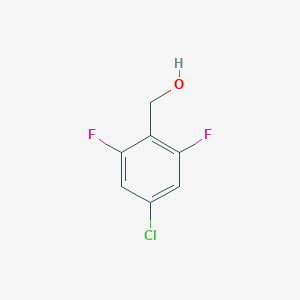
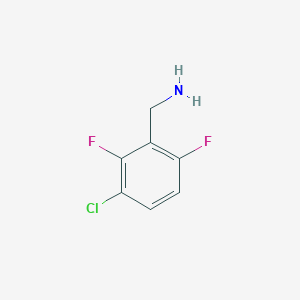
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)
